5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid
Description
5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid is a complex organic compound that features a thiophene ring, an aniline derivative, and a pentanoic acid moiety
Properties
IUPAC Name |
5-[3-methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-10-12(18-15(20)5-2-6-16(21)22)7-8-13(11)19-17(23)14-4-3-9-24-14/h3-4,7-10H,2,5-6H2,1H3,(H,18,20)(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVYSFSMWQVZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCCC(=O)O)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to an alcohol.
Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and aniline derivative can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene share the thiophene ring structure and exhibit similar chemical properties.
Aniline derivatives: Compounds such as 4-Nitroaniline and 4-Chloroaniline have similar aromatic amine structures.
Uniqueness
5-[3-Methyl-4-(thiophene-2-carbonylamino)anilino]-5-oxopentanoic acid is unique due to its combination of a thiophene ring, aniline derivative, and pentanoic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
